N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide
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Overview
Description
N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide is a synthetic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties
Preparation Methods
The synthesis of N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide typically involves multiple steps, starting with the preparation of the indoline core, followed by the introduction of the trimethoxyphenyl group and the dicarboxamide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Scientific Research Applications
N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as anti-cancer, anti-inflammatory, and anti-microbial effects.
Medicine: It may be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit various proteins, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
Combretastatin derivatives: Potent microtubule targeting agents. The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
2-N-methyl-1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-21-19(24)15-9-12-7-5-6-8-14(12)23(15)20(25)22-13-10-16(26-2)18(28-4)17(11-13)27-3/h5-8,10-11,15H,9H2,1-4H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPFBSFNAISPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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